molecular formula C17H18ClNOS B5769846 N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide

N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide

Cat. No. B5769846
M. Wt: 319.8 g/mol
InChI Key: CCJJVYCEXGBPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMT-3 belongs to the family of thiol-containing compounds and has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide involves the inhibition of various signaling pathways such as the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to possess both biochemical and physiological effects. Biochemically, this compound inhibits the activity of various enzymes and signaling pathways. Physiologically, this compound has been shown to inhibit tumor growth, reduce inflammation, and prevent bone loss.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide in lab experiments include its well-defined chemical structure, its ability to inhibit various signaling pathways, and its potential therapeutic applications. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, rheumatoid arthritis, and osteoporosis. Another direction is to study the safety and efficacy of this compound in animal models and clinical trials. Additionally, the development of new analogs of this compound with improved properties and reduced toxicity is also an area of interest.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide involves the reaction between 2-methylbenzyl chloride and potassium thioacetate in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-chlorobenzyl chloride to yield this compound.

Scientific Research Applications

N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, rheumatoid arthritis, and osteoporosis. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-13-4-2-3-5-15(13)11-21-12-17(20)19-10-14-6-8-16(18)9-7-14/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJJVYCEXGBPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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